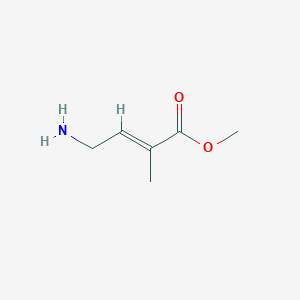

Methyl 4-amino-2-methylbut-2-enoate

Description

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

methyl (E)-4-amino-2-methylbut-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-5(3-4-7)6(8)9-2/h3H,4,7H2,1-2H3/b5-3+ |

InChI Key |

VOUQXKFPLUQLQW-HWKANZROSA-N |

Isomeric SMILES |

C/C(=C\CN)/C(=O)OC |

Canonical SMILES |

CC(=CCN)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Amino 2 Methylbut 2 Enoate

Established Synthetic Routes to the Core Structure

The construction of the methyl 4-amino-2-methylbut-2-enoate framework can be approached through several synthetic strategies, primarily involving the formation of the carbon skeleton followed by the introduction of the amino and ester functionalities.

Precursor Chemistry and Starting Materials

The synthesis of methyl 4-amino-2-methylbut-2-enoate can be envisioned to start from readily available precursors. A plausible and versatile starting material is methyl 2-methyl-4-oxobut-2-enoate , which can be synthesized through various methods, including the oxidation of corresponding alcohols or aldehydes. Another key precursor is methyl 4-bromo-2-methylbut-2-enoate , which allows for the introduction of the amino group via nucleophilic substitution. The synthesis of a related compound, ethyl 4-bromo-3-methylbut-2-enoate, has been achieved by the bromination of ethyl 3,3-dimethylacrylate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. researchgate.net A similar strategy could be adapted for the methyl ester.

Alternatively, a convergent synthesis could involve the reaction of a C4 amino-containing building block with a C1 carboxylate source. For instance, 4-amino-2-methylbutan-2-ol could serve as a precursor, although this would require subsequent oxidation and esterification steps. sigmaaldrich.com The synthesis of the related (E)-4-amino-2-methylbut-2-en-1-ol has been reported, which could be a potential precursor for oxidation to the corresponding carboxylic acid and subsequent esterification. researchgate.net

A general route to a similar, non-methylated compound, methyl 4-aminobut-2-enoate hydrochloride, involves the reaction of methyl acrylate (B77674) with ammonia (B1221849). evitachem.com This suggests that a Michael addition of ammonia or a protected amine to a suitable methyl 2-methylbut-2-enoate derivative could be a viable strategy.

The following table summarizes potential precursors for the synthesis of methyl 4-amino-2-methylbut-2-enoate:

| Precursor Compound | Potential Synthetic Transformation |

| Methyl 2-methyl-4-oxobut-2-enoate | Reductive amination |

| Methyl 4-bromo-2-methylbut-2-enoate | Nucleophilic substitution with an amine source |

| (E)-4-Amino-2-methylbut-2-en-1-ol | Oxidation and esterification |

| Methyl 2-methylbut-2-enoate | Michael addition of an amino group equivalent |

Reaction Conditions and Catalytic Systems for Ester Formation

The final step in many synthetic routes to methyl 4-amino-2-methylbut-2-enoate is the esterification of a corresponding carboxylic acid. Various catalytic systems are available for this transformation.

Classical Fischer-Speier esterification, involving heating the carboxylic acid in methanol (B129727) with a strong acid catalyst like sulfuric acid or hydrochloric acid, is a straightforward method. However, the presence of the amino group requires protection to prevent side reactions.

Milder, more contemporary methods often employ coupling agents. For instance, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under mild conditions.

Oxidative esterification presents another avenue, where an aldehyde is directly converted to an ester in the presence of an oxidant and an alcohol. organic-chemistry.org For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidation of aldehydes to esters using manganese(IV) oxide. organic-chemistry.org Vanadium-based catalysts have also been employed for the oxidative esterification of aldehydes and benzylic alcohols. organic-chemistry.org

For the specific case of α,β-unsaturated esters, transition metal-catalyzed carbonylation reactions can be highly effective. For instance, the reaction of a vinyl halide or triflate with carbon monoxide and methanol in the presence of a palladium catalyst is a powerful method for the synthesis of α,β-unsaturated esters. google.com

The table below outlines various catalytic systems applicable to the esterification step:

| Catalyst/Reagent System | Reaction Type | Advantages |

| H₂SO₄ or HCl in Methanol | Fischer-Speier Esterification | Simple, inexpensive |

| DCC/DMAP or EDC/DMAP | Coupling Agent-Mediated Esterification | Mild conditions, high yields |

| NHC/MnO₂ | Oxidative Esterification | Mild conditions, stereochemical integrity |

| Palladium Catalyst/CO | Carbonylation | High efficiency for unsaturated systems |

| VO(acac)₂/H₂O₂ | Oxidative Esterification | Green oxidant |

Stereoselective Synthesis Approaches

The presence of a double bond in methyl 4-amino-2-methylbut-2-enoate gives rise to the possibility of E/Z isomerism. Furthermore, while the parent molecule is achiral, the synthesis of chiral analogues is of significant interest.

Control of Geometric Isomerism (E/Z configurations)

The stereochemical outcome of the double bond can often be controlled by the choice of synthetic route and reaction conditions. For instance, Wittig-type reactions or Horner-Wadsworth-Emmons reactions are powerful tools for the formation of alkenes with good stereocontrol. The use of stabilized ylides in the Wittig reaction generally leads to the formation of the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. In the Horner-Wadsworth-Emmons reaction, the choice of phosphonate (B1237965) reagent and reaction conditions can be tuned to favor either the (E) or (Z) isomer.

In syntheses starting from a pre-existing double bond, such as the allylic bromination of a methyl 2-methylbut-2-enoate derivative, a mixture of (E) and (Z) isomers may be obtained. researchgate.net Subsequent separation of these isomers can be achieved by chromatographic techniques.

Enantioselective Pathways to Chiral Analogues of But-2-enoates

While methyl 4-amino-2-methylbut-2-enoate itself is achiral, the development of enantioselective methods for the synthesis of related chiral but-2-enoates is a significant area of research. These methods often rely on the use of chiral catalysts or auxiliaries.

One prominent strategy is the catalytic asymmetric aldol (B89426) reaction. For example, the vinylogous aldol reaction of 2(5H)-furanone derivatives with aldehydes using a chiral quaternary ammonium (B1175870) aryloxide has been shown to produce aldol products with high diastereomeric and enantiomeric ratios. acs.orgnih.gov These products can then be converted to chiral but-2-enoate derivatives.

Asymmetric Michael additions are another powerful tool. The enantioselective Mukaiyama-Michael reaction of silyloxyfurans to various acceptors, catalyzed by chiral Lewis acids, can provide access to chiral butenolides. nih.gov These intermediates can be further elaborated to the desired chiral but-2-enoates. For instance, copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones has been successfully employed to generate chiral products. rug.nl

The following table summarizes key approaches for stereoselective synthesis:

| Stereochemical Challenge | Synthetic Approach | Key Features |

| E/Z Isomerism | Horner-Wadsworth-Emmons Reaction | Tunable for E or Z selectivity |

| E/Z Isomerism | Wittig Reaction | Stabilized ylides favor E, non-stabilized favor Z |

| Enantioselectivity | Catalytic Asymmetric Aldol Reaction | Use of chiral catalysts (e.g., chiral ammonium aryloxides) |

| Enantioselectivity | Asymmetric Michael Addition | Chiral Lewis acid catalysis (e.g., Cu(II)-bisoxazoline) |

Large-Scale Synthetic Considerations and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of methyl 4-amino-2-methylbut-2-enoate presents several challenges that require careful process optimization. Key considerations include cost of starting materials, reaction efficiency, safety, and purification methods.

For the esterification step, moving from stoichiometric coupling reagents to catalytic methods is often more economical and environmentally friendly on a large scale. Continuous flow reactors can offer advantages over batch processes, including better heat and mass transfer, improved safety, and potentially higher throughput. organic-chemistry.org

Purification of the final product is another critical aspect. On a large scale, distillation or crystallization is generally preferred over chromatography due to cost and scalability. The development of a robust purification protocol that provides the desired product in high purity is essential.

Process optimization would involve a systematic study of reaction parameters using statistical methods like Design of Experiments (DoE) to identify the optimal conditions for maximizing yield and minimizing impurities.

Synthesis of Structural Analogues and Derivatives of Methyl 4-amino-2-methylbut-2-enoate

The synthesis of analogues and derivatives provides a broader context for the chemical accessibility of compounds like Methyl 4-amino-2-methylbut-2-enoate. Key among these are other aminated but-2-enoic acid derivatives and the halogenated intermediates required for their synthesis.

Aminated But-2-enoic Acid Derivatives

The introduction of an amino group onto a but-2-enoic acid framework can be achieved through several distinct methodologies. These derivatives are valuable as they are often analogues of important biological molecules like the inhibitory neurotransmitter 4-aminobutanoic acid (GABA). evitachem.com

One notable method involves the reaction of methyl tetronate with various substituted amines to produce a class of compounds known as substituted 4-aminobut-2-enolides. evitachem.com Another approach utilizes precursors like Methyl 4-N-phthalimidobut-2-ynoate for the preparation of (E)- and (Z)-4-aminobut-2-enoic acids. evitachem.com Furthermore, 4-oxobutenoic acids serve as versatile intermediates that can be derivatized into aminated products. researchgate.net These oxo-acids can be synthesized via methods such as microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. researchgate.net

A summary of selected synthetic methods is presented below.

| Product Type | Starting Materials | Key Reagents & Conditions | Reference |

| Substituted 4-aminobut-2-enolides | Methyl tetronate, Substituted amines | Reaction in a suitable solvent. | evitachem.com |

| (E)- and (Z)-4-aminobut-2-enoic acids | Methyl 4-N-phthalimidobut-2-ynoate | Used as a synthetic precursor for tritiated versions. | evitachem.com |

| Methyl 4-aminobut-2-enoate HCl | Methyl acrylate, Ammonia | Reaction followed by treatment with hydrochloric acid. | evitachem.com |

| 4-Oxo-2-butenoic acid derivatives | Methylketones, Glyoxylic acid | Microwave conditions, pyrrolidinium (B1226570) acetate (B1210297) or p-toluenesulfonic acid. | researchgate.net |

Halogenated But-2-enoate Intermediates

Halogenated but-2-enoates are critical intermediates for the synthesis of aminated derivatives via nucleophilic substitution. The introduction of a halogen, typically bromine, at the allylic position (C-4) of a but-2-enoate scaffold activates the molecule for subsequent reaction with an amine.

A key strategy for this transformation is allylic bromination using N-bromosuccinimide (NBS). For instance, ethyl 4-bromo-3-methylbut-2-enoate has been synthesized by heating a solution of ethyl 3,3-dimethylacrylate with NBS and a catalytic amount of AIBN in carbon tetrachloride. researchgate.net This method is highly relevant for creating the precursor to the title compound.

More generally, the alpha-halogenation of carbonyl compounds, including esters, can be achieved under acidic conditions. libretexts.org The reaction proceeds through an enol intermediate, which then reacts with a halogen (Br₂, Cl₂, or I₂). libretexts.org This method ensures that typically only one α-hydrogen is replaced. libretexts.org Advanced halogenating agents, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB), have also been developed for complex syntheses involving halonium-induced polyene cyclizations, showcasing the breadth of available halogenation techniques. columbia.edu

Below is a data table summarizing key methods for synthesizing halogenated intermediates.

| Product | Starting Material | Key Reagents & Conditions | Reaction Type | Reference |

| Ethyl 4-bromo-3-methylbut-2-enoate | Ethyl 3,3-dimethylacrylate | N-bromosuccinimide (NBS), AIBN (cat.), CCl₄, reflux | Allylic Bromination | researchgate.net |

| α-Halogenated Aldehydes/Ketones | Aldehyde or Ketone | Br₂ (or Cl₂, I₂), Acid catalyst (e.g., Acetic Acid) | Acid-Catalyzed α-Halogenation | libretexts.org |

| Brominated Natural Products | Polyene precursors | Bromodiethylsulfonium bromopentachloroantimonate (BDSB) | Bromonium-Induced Polyene Cyclization | columbia.edu |

Chemical Reactivity and Transformational Studies of Methyl 4 Amino 2 Methylbut 2 Enoate

Reactivity of the Carbon-Carbon Double Bond

Addition Reactions

Detailed scholarly articles focusing on the addition reactions of Methyl 4-amino-2-methylbut-2-enoate are not readily found in the public domain. The reactivity of this α,β-unsaturated ester, which also contains an amino group, would theoretically be susceptible to various addition reactions, including Michael additions at the β-position and additions to the carbonyl group. However, specific studies detailing the outcomes, yields, and stereoselectivity of such reactions with this particular substrate have not been extensively reported.

Isomerization Studies

Specific research dedicated to the isomerization of Methyl 4-amino-2-methylbut-2-enoate, such as the cis-trans isomerization of the double bond or other structural rearrangements, is not extensively documented in the available literature. While related compounds, such as phosphonate (B1237965) esters derived from similar bromo-enoates, have been shown to undergo rapid E/Z equilibration in the presence of a base, similar detailed studies for Methyl 4-amino-2-methylbut-2-enoate are not presently available. researchgate.net

Advanced Synthetic Transformations Mediated by Methyl 4-amino-2-methylbut-2-enoate

The use of Methyl 4-amino-2-methylbut-2-enoate as a mediator or substrate in advanced synthetic transformations is not a widely covered topic in published research. The following sections address specific named reactions as requested.

Reformatsky Reactions and Stereochemical Outcomes

There is a significant lack of information regarding the use of Methyl 4-amino-2-methylbut-2-enoate in Reformatsky reactions. The classical Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. While studies on the Reformatsky reaction of the related compound, Methyl 4-bromo-3-methylbut-2-enoate, have been conducted, showing an E to Z inversion during the reaction, similar investigations involving Methyl 4-amino-2-methylbut-2-enoate have not been found. researchgate.netdocumentsdelivered.com The presence of the amino group in place of a halogen would necessitate a different synthetic strategy for its involvement in a Reformatsky-type reaction.

Wittig Reactions and Stereomutation Phenomena

Specific studies detailing the participation of Methyl 4-amino-2-methylbut-2-enoate in Wittig reactions, or the stereomutation phenomena associated with such reactions, are not available in the surveyed scientific literature. Research on related phosphonate esters has indicated that their condensation with aldehydes can be accompanied by extensive stereomutation of the double bond. researchgate.net However, direct experimental data for Wittig reactions involving Methyl 4-amino-2-methylbut-2-enoate remains unreported.

Allylic Functionalization (e.g., Bromination and Subsequent Amination)

While the synthesis of related compounds such as (E)-4-amino-2-methylbut-2-en-1-ol has been achieved through multi-step processes that involve allylic functionalization of precursor molecules, specific studies on the direct allylic functionalization of Methyl 4-amino-2-methylbut-2-enoate are not well-documented. researchgate.net For instance, the allylic bromination of a related precursor, β-methylcrotononitrile, has been reported, but similar transformations starting from Methyl 4-amino-2-methylbut-2-enoate are not described in the available literature. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For Methyl 4-amino-2-methylbut-2-enoate, the key functional groups that dictate its vibrational spectrum are the amine group (-NH2), the α,β-unsaturated ester group (-C=C-COOCH3), and the methyl groups (-CH3).

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond vibrations. For Methyl 4-amino-2-methylbut-2-enoate, the expected characteristic IR absorption bands are detailed in Table 1.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3500-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the α,β-unsaturated ester is a strong, sharp band typically found at a lower wavenumber (around 1715-1700 cm⁻¹) compared to a saturated ester, due to the conjugation with the C=C double bond. The C=C stretching vibration will likely be observed in the 1650-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for Methyl 4-amino-2-methylbut-2-enoate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) | Medium |

| C-H Stretch | Methyl/Methylene (B1212753) | 3000 - 2850 | Medium-Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1700 | Strong |

| C=C Stretch | Alkene | 1650 - 1600 | Medium-Variable |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C-H Bend | Methyl/Methylene | 1470 - 1350 | Medium |

| C-O Stretch | Ester | 1300 - 1200 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While polar bonds like C=O show strong IR absorptions, non-polar or symmetric bonds often produce strong signals in Raman spectra.

For Methyl 4-amino-2-methylbut-2-enoate, the C=C double bond stretching vibration is expected to be a prominent feature in the FT-Raman spectrum, appearing in the 1680-1640 cm⁻¹ range. The symmetric C-H stretching and bending vibrations of the methyl and methylene groups will also be Raman active. The C=O stretch, while strong in the IR, will be weaker in the Raman spectrum. The expected Raman shifts are summarized in Table 2.

Table 2: Expected FT-Raman Shifts for Methyl 4-amino-2-methylbut-2-enoate

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3500 - 3300 | Weak |

| C-H Stretch | Methyl/Methylene | 3000 - 2850 | Strong |

| C=O Stretch | α,β-Unsaturated Ester | 1715 - 1700 | Weak-Medium |

| C=C Stretch | Alkene | 1680 - 1640 | Strong |

| N-H Bend | Primary Amine | 1650 - 1580 | Weak |

| C-H Bend | Methyl/Methylene | 1470 - 1350 | Medium |

| C-O Stretch | Ester | 1300 - 1200 | Medium |

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Methyl 4-amino-2-methylbut-2-enoate is not publicly available, analysis of its derivatives, such as its hydrochloride salt, can provide significant structural insights.

Crystal Structure Analysis of Methyl 4-amino-2-methylbut-2-enoate Derivatives

The analysis of derivatives, such as Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride, would reveal key structural parameters. In the hydrochloride salt, the amine group would be protonated to form an ammonium (B1175870) group (-NH3⁺), which would significantly influence the intermolecular interactions.

A crystal structure would confirm the E or Z configuration of the C=C double bond. For the (2E) isomer, the aminomethyl group and the ester group would be on opposite sides of the double bond. The bond lengths and angles would be consistent with the hybridization of the atoms (e.g., sp² for the carbons of the C=C and C=O groups, and sp³ for the other carbons).

Table 3: Expected Bond Lengths and Angles for Methyl (2E)-4-amino-2-methylbut-2-enoate Hydrochloride

| Parameter | Atoms | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-CH3 (ester) | ~1.44 Å |

| Bond Length | C=C | ~1.33 Å |

| Bond Length | C-C (sp²-sp³) | ~1.50 Å |

| Bond Length | C-N⁺ | ~1.49 Å |

| Bond Angle | C-C(=O)-O | ~125° |

| Bond Angle | O=C-C | ~125° |

| Bond Angle | C=C-C | ~120° |

Investigation of Intermolecular Interactions and Crystal Packing

In a crystalline state, molecules of Methyl 4-amino-2-methylbut-2-enoate or its derivatives would be held together by a network of intermolecular forces. In the case of the hydrochloride salt, the primary interactions would be strong hydrogen bonds between the ammonium group (-NH3⁺) as a donor and the chloride ion (Cl⁻) and the carbonyl oxygen of the ester group as acceptors. These N-H···Cl and N-H···O=C hydrogen bonds would likely be the dominant forces dictating the crystal packing, potentially forming chains or sheets of molecules.

Conformational Analysis within Crystalline Environments

The conformation of the Methyl 4-amino-2-methylbut-2-enoate molecule within a crystal is determined by a balance between intramolecular and intermolecular forces. The molecule possesses several rotatable bonds, leading to conformational flexibility. Key torsion angles that would define the conformation include:

The rotation around the C-C single bond between the alkene and the aminomethyl group.

The rotation around the C-O bond of the ester group.

In the solid state, the molecule would adopt a low-energy conformation that is stabilized by the crystal packing forces. The planarity of the α,β-unsaturated ester system would likely be maintained to maximize π-conjugation. The orientation of the aminomethyl group would be influenced by the formation of intermolecular hydrogen bonds. Different crystalline forms (polymorphs) could potentially exist, each with a unique molecular conformation and crystal packing arrangement.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular properties. For compounds like Methyl 4-amino-2-methylbut-2-enoate, these calculations are instrumental in understanding its stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure.ijnc.ir

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations provide a precise three-dimensional representation of the molecule. For instance, the C=C double bond and C-N single bond lengths are expected to show deviations from their typical values due to electron delocalization within the conjugated system.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps.mdpi.comwikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting tendency. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. libretexts.org

For Methyl 4-amino-2-methylbut-2-enoate, the HOMO is expected to be localized primarily on the enamine part of the molecule (the amino group and the C=C bond), which is the most electron-rich region. Conversely, the LUMO is likely to be centered on the electron-deficient ester group. The HOMO-LUMO energy gap can be calculated using DFT, and this value helps in predicting the molecule's behavior in chemical reactions. mdpi.com

Below is a table with representative values for frontier orbital energies and the HOMO-LUMO gap for a similar β-enamino ester, calculated using DFT.

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for a similar class of compounds and may vary for Methyl 4-amino-2-methylbut-2-enoate.

Electrostatic Potential (MEP) and Charge Distribution Analysis.researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack.

In Methyl 4-amino-2-methylbut-2-enoate, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The amino group's hydrogen atoms would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The conjugated π-system would also show distinct electronic regions. This analysis provides a clear picture of where the molecule is most likely to interact with other chemical species.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions.researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into the delocalization of electron density and the nature of bonding within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies.

For Methyl 4-amino-2-methylbut-2-enoate, NBO analysis is particularly useful for understanding the stability conferred by the intramolecular hydrogen bond and the electron delocalization across the conjugated system. The analysis would likely reveal a significant stabilization energy arising from the interaction between the lone pair of the amino nitrogen and the antibonding orbital of the C=C bond (n → π*), as well as the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the adjacent C-C bond. These hyperconjugative interactions are key to the stability and electronic properties of β-enamino esters.

Prediction of Chemical Reactivity Parameters.researchgate.net

Quantum chemical calculations can be used to determine a range of global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. researchgate.net These parameters are derived from the energies of the frontier orbitals and include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters can be calculated using the following equations: χ = -(EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2 S = 1 / η ω = χ2 / (2η)

A table of predicted reactivity parameters for a representative β-enamino ester is provided below.

| Reactivity Parameter | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.15 |

Note: These are representative values for a similar class of compounds and may vary for Methyl 4-amino-2-methylbut-2-enoate.

Conformational Landscape and Energetics.researchgate.net

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For a flexible molecule like Methyl 4-amino-2-methylbut-2-enoate, understanding its conformational preferences is essential.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. The most stable conformer of Methyl 4-amino-2-methylbut-2-enoate is expected to be the one that maximizes the stability from the intramolecular hydrogen bond and the conjugation of the π-system. ijnc.ir Rotations around the single bonds, such as the C-N bond and the bonds within the ethyl group of the ester, would lead to different conformers with varying energies. A detailed conformational analysis would provide insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Computational Insights into Reaction Mechanisms and Stereoselectivity

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational studies focused on the reaction mechanisms and stereoselectivity of Methyl 4-amino-2-methylbut-2-enoate. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and the origins of stereocontrol in organic synthesis, it appears that dedicated theoretical investigations for this specific compound have not been published in the accessible literature.

Typically, such computational studies for analogous compounds, like those formed via aza-Baylis-Hillman or Michael reactions, would provide valuable data. This would include the calculation of activation energy barriers, the geometries of transition state structures, and the relative energies of various stereoisomeric pathways. These calculations help in understanding why a particular isomer is formed preferentially and how catalysts and reaction conditions influence the outcome.

For example, theoretical studies on the aza-Baylis-Hillman reaction often detail a multi-step mechanism involving nucleophilic attack, proton transfer, and elimination steps. Computational models can pinpoint the rate-determining step and rationalize the diastereoselectivity and enantioselectivity by comparing the energies of the different transition states leading to various stereoisomers.

However, despite the existence of general computational methodologies for these types of reactions, specific data tables and detailed research findings concerning Methyl 4-amino-2-methylbut-2-enoate are not available. Searches using the compound's name, chemical formula (C₆H₁₁NO₂), and CAS number (25692-00-6 for the hydrochloride salt) did not yield any peer-reviewed articles or database entries containing the requested computational analysis.

Therefore, a detailed discussion with research findings and data tables on the computational insights into the reaction mechanisms and stereoselectivity of Methyl 4-amino-2-methylbut-2-enoate cannot be provided.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Advanced Organic Scaffolds and Complex Molecules

The unique arrangement of functional groups in methyl 4-amino-2-methylbut-2-enoate makes it an important starting material for the construction of advanced organic scaffolds. The primary amine can act as a nucleophile or be protected and modified, while the conjugated system of the α,β-unsaturated ester is amenable to various addition reactions. This dual reactivity allows for the stepwise or tandem formation of complex cyclic and acyclic structures.

Chemists can leverage the amine functionality for amidation, alkylation, and arylation reactions to introduce diverse substituents. The Michael addition of various nucleophiles to the β-position of the unsaturated ester is a key strategy for carbon-carbon and carbon-heteroatom bond formation, leading to the elaboration of the carbon skeleton. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups, adding another layer of synthetic versatility. These transformations enable the integration of the methyl 4-amino-2-methylbut-2-enoate framework into larger, more intricate molecular systems.

Role in the Synthesis of Natural Products and Their Analogues

The structural motifs present in methyl 4-amino-2-methylbut-2-enoate are found within a range of naturally occurring compounds, making it a logical and efficient precursor for their synthesis. Its application has been notably documented in the preparation of the plant hormone zeatin and in the development of analogues of the neurotransmitter GABA.

Applications in Zeatin Synthesis

The naturally occurring cytokinin, trans-zeatin (B1683218), is a vital plant hormone that promotes cell division and growth. A key precursor in the large-scale synthesis of trans-zeatin is (E)-4-amino-2-methylbut-2-en-1-ol. researchgate.netasianpubs.org Methyl 4-amino-2-methylbut-2-enoate is a direct and logical precursor to this key building block through the straightforward chemical reduction of the methyl ester functionality to the primary alcohol. This conversion provides a reliable pathway to obtaining the necessary side chain for attachment to a purine scaffold to complete the synthesis of trans-zeatin. researchgate.net

Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Consequently, analogues of GABA are of significant interest in neuroscience research and for the development of therapeutics for neurological disorders. researchgate.net Methyl 4-amino-2-methylbut-2-enoate serves as a valuable precursor for the synthesis of specific GABA analogues.

Through hydrolysis of the methyl ester to a carboxylic acid, methyl 4-amino-2-methylbut-2-enoate is converted to E-4-amino-2-methylbut-2-enoic acid. This compound is a known analogue of GABA and has been shown to act as a moderately potent antagonist at GABA-C receptors. researchgate.netnih.gov The synthesis of such analogues is crucial for probing the structure-activity relationships of GABA receptors and for developing new pharmacological tools. The general synthetic route often involves the use of the corresponding ethyl ester, ethyl 2-methyl-4-phthalimidobut-2-enoate, which undergoes similar transformations to yield the target GABA analogue. researchgate.net

Intermediate in the Preparation of Specialty Chemicals

The reactivity of methyl 4-amino-2-methylbut-2-enoate makes it a useful intermediate in the synthesis of various specialty chemicals. Its ability to undergo a variety of chemical transformations allows for its incorporation into polymers, surfactants, and other materials with tailored properties. The primary amine can be used to introduce charge or to act as a cross-linking site, while the ester functionality can be modified to alter the polarity and other physical characteristics of the final product. The bifunctional nature of the molecule allows for the creation of monomers that can be polymerized to form functional materials with applications in diverse areas of materials science.

Utility in Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical research, methyl 4-amino-2-methylbut-2-enoate and its derivatives are valuable building blocks for the discovery of new bioactive compounds. The structural framework of this compound is a component of various molecules that exhibit interesting biological activities.

In pharmaceutical research, intermediates with similar functionalities are crucial for creating novel compounds with potential therapeutic applications. nbinno.com For example, the related compound 4-amino-2-methylbutan-2-ol is used in the synthesis of tyrosine kinase 3 (FLT3) inhibitors. lookchem.com The structural elements of methyl 4-amino-2-methylbut-2-enoate could be incorporated into new chemical entities to explore their potential as enzyme inhibitors, receptor ligands, or other biologically active agents.

In the agrochemical sector, the development of new pesticides and plant growth regulators is an ongoing endeavor. The synthesis of zeatin, a plant growth regulator, highlights the relevance of this chemical scaffold. By modifying the structure of methyl 4-amino-2-methylbut-2-enoate and incorporating it into larger molecules, researchers can explore the discovery of new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles.

Exploration of Biological Interactions and Structure Activity Relationships Sar

Interaction with Biological Targets and Macromolecules

"Methyl 4-amino-2-methylbut-2-enoate," as an amino acid analogue, is predicted to interact with various biological macromolecules, primarily proteins such as enzymes and transporters. The presence of both a primary amino group and a carboxylate ester function allows for potential ionic and hydrogen bonding interactions within the binding sites of these proteins. The carbon-carbon double bond introduces a rigid element into the molecule's backbone, constraining its conformational flexibility, which can be a critical determinant for selective binding to biological targets.

Investigation of Amino Acid Transporter Systems

Amino acid transporters are crucial for maintaining cellular homeostasis and are involved in a myriad of physiological processes. The structural similarity of "Methyl 4-amino-2-methylbut-2-enoate" to natural amino acids suggests it may be a substrate or inhibitor for these transport systems.

System A and System L are two major amino acid transport systems with distinct substrate specificities. System A transporters, such as SNAT2, typically prefer small, neutral amino acids. Studies on amino acid analogues have shown that the positive charge at the N-terminus and the capacity to form at least two hydrogen bonds are important for recognition by SNAT2. nih.gov Furthermore, esterification of the C-terminus in some amino acid analogues has been shown to maintain affinity for SNAT2, indicating that a negative charge at this position is not strictly necessary for binding. nih.gov

The methylation at the C2 position of the butenoate backbone is a key structural feature that can significantly influence transport specificity. This methyl group can introduce steric hindrance, potentially preventing the molecule from fitting into the binding sites of certain transporters that accommodate smaller substrates. Conversely, it could enhance binding to other transporters by providing favorable van der Waals interactions within a hydrophobic pocket of the binding site. In the context of γ-aminobutyric acid aminotransferase (GABA-T), for instance, substitutions at the 2-position of a butenoic acid backbone have been shown to be well-tolerated and can lead to potent inhibition. nih.gov This suggests that the C2-methyl group of "Methyl 4-amino-2-methylbut-2-enoate" could play a crucial role in its selective interaction with specific amino acid transporters or enzymes.

Functional Evaluation as Analogues of Neurotransmitters

Given its structural resemblance to the neurotransmitter γ-aminobutyric acid (GABA), "Methyl 4-amino-2-methylbut-2-enoate" and its analogues have been investigated for their potential to modulate neurotransmitter receptors.

The functional activity of compounds at neurotransmitter receptors is highly dependent on their ability to bind to and either activate (agonism) or block (antagonism) the receptor. Analogues of "Methyl 4-amino-2-methylbut-2-enoate," specifically 4-amino-2-(substituted methyl)-2-butenoic acids, have been synthesized and evaluated as inhibitors of GABA-T. nih.gov These studies reveal that such compounds can act as potent competitive inhibitors of the enzyme responsible for GABA degradation, thereby indirectly modulating GABAergic neurotransmission. nih.gov The specific agonistic or antagonistic activity of "Methyl 4-amino-2-methylbut-2-enoate" at various GABA receptor subtypes would require direct experimental evaluation.

Subtle changes in the chemical structure of a molecule can have a profound impact on its biological activity. For example, in the study of 4-amino-2-(substituted methyl)-2-butenoic acids, the nature of the substituent on the methyl group at the C2 position dramatically influenced their interaction with GABA-T. nih.gov While none of the tested compounds in that series were time-dependent inactivators, they displayed potent competitive reversible inhibition, with a hydroxyl-substituted analogue showing a Ki value of 5 µM. nih.gov This highlights the sensitivity of the biological target to minor structural modifications. Therefore, the specific arrangement of the methyl ester and the C2-methyl group in "Methyl 4-amino-2-methylbut-2-enoate" is expected to define its unique receptor modulatory profile.

Interactive Data Table: Structural Features and Inferred Biological Interactions

| Structural Feature | Potential Biological Interaction | Supporting Rationale |

| Primary Amino Group | Ionic and hydrogen bonding with biological targets | Common feature for amino acid transporter and receptor binding. |

| Methyl Ester | May maintain affinity for certain transporters like SNAT2 nih.gov | Studies on amino acid analogues show that a negative charge at the C-terminus is not always essential for binding. nih.gov |

| α,β-Unsaturation | Introduces conformational rigidity | Constrained geometry can lead to selective binding. |

| C2-Methyl Group | Steric influence and potential for hydrophobic interactions | Can modulate binding affinity and selectivity for transporters and enzymes. nih.gov |

Mechanistic Studies of Biological Effects (if available through related analogues)

The biological activity of compounds structurally similar to Methyl 4-amino-2-methylbut-2-enoate has been primarily explored through their interactions with specific enzymes. These studies, focusing on analogues, shed light on the potential mechanisms of action, highlighting the importance of the core chemical scaffold in mediating biological effects.

Inhibition of Gamma-Aminobutyric Acid Aminotransferase (GABA-T)

A series of analogues, specifically 4-amino-2-(substituted methyl)-2-butenoic acids, have been identified as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). nih.gov This enzyme plays a crucial role in the degradation of the inhibitory neurotransmitter GABA. The inhibition of GABA-T can lead to increased levels of GABA in the brain, a mechanism that is therapeutically relevant in conditions like epilepsy and other neurological disorders.

In one study, 4-amino-2-(substituted methyl)-2-butenoic acids with different substituents (fluoro, chloro, and hydroxy) at the methyl group were synthesized and evaluated. nih.gov It was observed that while none of these compounds acted as time-dependent inactivators of GABA-T, they were all potent competitive inhibitors. nih.gov The hydroxy-substituted analogue, in particular, exhibited a significant inhibitory constant (Ki) of 5 µM. nih.gov Mechanistic investigations using a fluoro-substituted analogue demonstrated enzyme-catalyzed release of the fluoride (B91410) ion, suggesting that an elimination reaction occurs at the active site. nih.gov This finding is crucial as it indicates that the 2,3-double bond in these molecules stabilizes the product of azallylic isomerization of the Schiff base formed between the inhibitor and the pyridoxal (B1214274) phosphate (B84403) cofactor of GABA-T. nih.gov The study concluded that the design of mechanism-based inactivators for GABA-T should not be based on generating an electrophile near the 2-position of the enzyme-bound GABA. nih.gov

| Analogue | Substituent (X) | Biological Activity | Inhibitory Constant (Ki) | Mechanism of Action |

| 4-Amino-2-(substituted methyl)-2-butenoic acid | -F | Competitive inhibitor of GABA-T | Not specified | Enzyme-catalyzed fluoride release |

| 4-Amino-2-(substituted methyl)-2-butenoic acid | -Cl | Competitive inhibitor of GABA-T | Not specified | Competitive reversible inhibition |

| 4-Amino-2-(substituted methyl)-2-butenoic acid | -OH | Competitive inhibitor of GABA-T | 5 µM | Competitive reversible inhibition |

Inhibition of the IspH Metalloenzyme

Another line of investigation has focused on analogues of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) (AMBPP), which are potent inhibitors of the IspH metalloenzyme. academie-sciences.fr IspH is a [4Fe-4S] cluster-containing enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many bacteria, parasites, and plants, but absent in humans. This makes IspH an attractive target for the development of new antimicrobial and antiparasitic agents.

AMBPP and its analogue, (E)-4-thiol-3-methylbut-2-en-1-yl diphosphate (TMBPP), have been shown to be very potent inhibitors of IspH, with Ki values in the nanomolar range. academie-sciences.fr The proposed mechanism involves the tight binding of the amino or thiol group of these inhibitors to the unique fourth iron atom of the [4Fe-4S] cluster of IspH, preventing the natural substrate, (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), from binding and undergoing the subsequent elimination reaction. academie-sciences.fr However, the diphosphate moiety in these inhibitors presents a challenge for drug development due to poor membrane transport and susceptibility to hydrolysis by phosphatases. academie-sciences.fr Attempts to replace the diphosphate group with more stable mimics like sulfonate, phosphonate (B1237965), or phosphinophosphonate have so far not resulted in efficient IspH inhibitors. academie-sciences.fr

| Analogue | Biological Activity | IC50 / Ki | Mechanism of Action |

| (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP) | Potent inhibitor of IspH | Ki in nanomolar range | Binds to the [4Fe-4S] cluster of IspH |

| (E)-4-thiol-3-methylbut-2-en-1-yl diphosphate (TMBPP) | Potent inhibitor of IspH | IC50 = 210 nM, Ki = 20 nM | Binds to the [4Fe-4S] cluster of IspH |

Inhibition of Digestive Enzymes

The broader class of synthetic amino acid derivatives has been explored for their potential to inhibit digestive enzymes, which is a therapeutic strategy for managing metabolic disorders like type 2 diabetes and obesity. nih.gov By inhibiting enzymes such as α-amylase and α-glucosidase, these compounds can reduce the rate of carbohydrate digestion and glucose absorption, thereby helping to control postprandial hyperglycemia. nih.gov Similarly, inhibition of pancreatic lipase (B570770) can reduce the absorption of dietary fats.

Studies on synthetic amino acid derivatives have shown that certain compounds can potently inhibit pancreatic α-amylase, pancreatic lipase, and α-glucosidase through competitive or mixed-type inhibition mechanisms. nih.gov For instance, some derivatives displayed IC50 values in the range of 162–519 µM for α-amylase and 51–353 µM for α-glucosidase. nih.gov These findings suggest that compounds with a core amino acid-like structure have the potential to be developed as therapeutic agents for metabolic diseases. nih.gov

Inhibition of Cholinesterases and Glutathione (B108866) S-transferase

In a separate study, a more complex analogue, 2-(bis(4-aminophenyl)methyl)butan-1-ol (BAPMB), demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). doi.org The inhibition of cholinesterases is a key strategy in the management of Alzheimer's disease. doi.org BAPMB was found to be a potent inhibitor of these enzymes, with molecular docking studies suggesting effective binding to the active sites. doi.org

| Compound | Enzyme Target | IC50 | Ki |

| BAPMB | Acetylcholinesterase (AChE) | 132.2 µg/mL | 116.21 ± 13.58 µM |

| BAPMB | Butyrylcholinesterase (BChE) | 118.1 µg/mL | 98.74 ± 10.07 µM |

| BAPMB | Glutathione S-transferase (GST) | 141.5 µg/mL | 108.84 ± 11.56 µM |

Conclusion and Future Research Directions

Synthesis and Derivatization Strategies

Future research should prioritize the development of efficient and stereoselective synthetic routes to Methyl 4-amino-2-methylbut-2-enoate. Building upon established methods for similar compounds, several strategies can be envisioned. For instance, a potential pathway could involve the amination of a suitable precursor like methyl 4-bromo-2-methylbut-2-enoate. evitachem.com The synthesis of the related compound, (E)-4-amino-2-methylbut-2-en-1-ol, a key building block for the plant hormone trans-zeatin (B1683218), suggests that similar synthetic strategies could be adapted for the target methyl ester. researchgate.net

Further research into derivatization is crucial for expanding the compound's utility. The primary amine and the α,β-unsaturated ester functionalities are ripe for a multitude of chemical transformations.

Potential Derivatization Reactions:

| Functional Group | Reaction Type | Potential Reagents | Resulting Compounds |

| Primary Amine | Acylation | Acyl chlorides, Anhydrides | N-acylated derivatives |

| Primary Amine | Alkylation | Alkyl halides | Secondary and tertiary amines |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | N-alkylated derivatives |

| α,β-Unsaturated Ester | Michael Addition | Nucleophiles (e.g., amines, thiols) | β-substituted butanoates |

| Ester | Hydrolysis | Acid or base | 4-amino-2-methylbut-2-enoic acid |

| Ester | Reduction | Reducing agents (e.g., LiAlH4) | 4-amino-2-methylbut-2-en-1-ol |

| Alkene | Hydrogenation | H2/Catalyst | Methyl 4-amino-2-methylbutanoate |

The development of these synthetic and derivatization methodologies will provide a robust platform for creating a diverse library of compounds for further investigation.

Advanced Spectroscopic and Computational Analysis

A detailed spectroscopic and computational characterization of Methyl 4-amino-2-methylbut-2-enoate is fundamental for a thorough understanding of its chemical and physical properties. Future work should focus on acquiring and interpreting high-resolution spectroscopic data.

Spectroscopic Data for Future Investigation:

| Spectroscopic Technique | Information to be Gained |

| ¹H NMR | Proton environment, stereochemistry of the double bond |

| ¹³C NMR | Carbon skeleton, chemical shifts of functional groups |

| Infrared (IR) Spectroscopy | Presence of key functional groups (N-H, C=O, C=C) |

| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern |

In conjunction with experimental data, computational studies will offer deeper insights into the molecule's electronic structure, conformational preferences, and reactivity. Density Functional Theory (DFT) calculations could be employed to predict spectroscopic properties, reaction mechanisms, and potential intermolecular interactions. Such a combined experimental and theoretical approach will provide a comprehensive understanding of the molecule's behavior.

Expanding Applications in Complex Chemical Synthesis

The bifunctional nature of Methyl 4-amino-2-methylbut-2-enoate makes it an attractive building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of both a nucleophilic amine and an electrophilic α,β-unsaturated ester system within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various ring systems.

Future research should explore its use in the synthesis of:

Lactams: Intramolecular cyclization could yield various lactam structures, which are prevalent in many biologically active compounds.

Pyrrolidines and Piperidines: Through appropriate synthetic manipulations, the carbon backbone could be elaborated and cyclized to form these important nitrogen-containing heterocycles.

Peptidomimetics: The amino acid-like structure of the molecule makes it a candidate for incorporation into peptide chains to create novel peptidomimetics with potentially enhanced stability or biological activity.

The documented use of the related (E)-4-amino-2-methylbut-2-en-1-ol in the large-scale synthesis of trans-zeatin highlights the potential of this structural motif in the synthesis of natural products and their analogs. researchgate.net

Further Elucidation of Biological and Pharmacological Profiles

The structural similarity of Methyl 4-amino-2-methylbut-2-enoate to various biologically active molecules, including amino acids and their derivatives, suggests that it and its derivatives may possess interesting pharmacological properties. evitachem.com Future research should focus on a systematic evaluation of their biological profiles.

Potential Areas for Biological Investigation:

| Area of Investigation | Rationale |

| Enzyme Inhibition: | The α,β-unsaturated ester can act as a Michael acceptor, potentially inhibiting enzymes with nucleophilic residues in their active sites. |

| Antimicrobial Activity: | Many amino acid derivatives and related compounds exhibit antimicrobial properties. |

| Cytotoxicity Screening: | Evaluation against various cancer cell lines could reveal potential anticancer activity. |

| Agrochemical Applications: | The structural relation to the cytokinin trans-zeatin suggests potential applications in agriculture as plant growth regulators or other agrochemicals. researchgate.net |

A comprehensive screening of Methyl 4-amino-2-methylbut-2-enoate and its derivatives against a panel of biological targets is warranted. This will not only uncover potential applications but also contribute to a deeper understanding of the structure-activity relationships within this class of compounds. The insights gained from such studies will be invaluable for the rational design of new therapeutic agents and other functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.